(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine is a chemical compound that features a hydroxylamine functional group attached to a 1,5-dimethylimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine typically involves the condensation of 1,5-dimethylimidazole with hydroxylamine derivatives under controlled conditions. One common method includes the reaction of 1,5-dimethylimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-50°C, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine and imidazole functional groups. These interactions can lead to the modulation of enzymatic activities, alteration of cellular signaling pathways, and disruption of microbial cell walls. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylimidazole: A precursor in the synthesis of (NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine.
Hydroxylamine: A key functional group in the compound, known for its reactivity and versatility in organic synthesis.
Imidazole Derivatives: Compounds with similar imidazole rings that exhibit a wide range of biological and chemical activities.
Uniqueness
This compound is unique due to the combination of its hydroxylamine and imidazole functionalities, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
IUPAC Name |
(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-3-7-6(4-8-10)9(5)2/h3-4,10H,1-2H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKRLOOGSZSJEB-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N1C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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